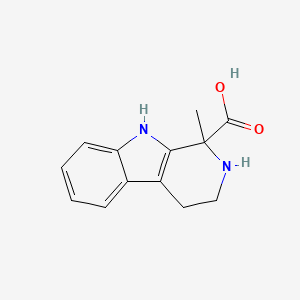

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid

Overview

Description

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a compound identified in various foodstuffs, human urine, and human milk. Its detection in different matrices suggests its widespread presence in the environment and potential endogenous synthesis in humans (Adachi et al., 1991).

Synthesis Analysis

The compound has been synthesized through various methods, including the Pictet-Spengler reaction, which is a common pathway for the synthesis of beta-carboline derivatives. A study details the synthesis of tetrahydro-beta-carboline derivatives and analyzes their hepatoprotective activity, indicating a broader application in medicinal chemistry (Saiga et al., 1987).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, showcasing its unique diastereoisomeric forms. This intricate structural analysis aids in understanding its chemical behavior and interactions in biological systems (Herraiz, 1999).

Chemical Reactions and Properties

Chemical reactions involving this compound include its formation through condensation reactions in fermented foods and its potential for forming mutagenic N-nitroso compounds. These reactions highlight the compound's significance in food chemistry and toxicology (Herraiz & Galisteo, 2003).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Knoevenagel Condensation in Drug Discovery : The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, is pivotal in synthesizing a variety of biologically active molecules. This methodology has been utilized to create libraries of compounds, including β-carboline derivatives, demonstrating significant anticancer activities by targeting various cancer-related proteins and DNA. This underscores the importance of β-carboline scaffolds in developing new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Pictet-Spengler Reaction and Alkaloid Synthesis : The Pictet-Spengler reaction is critical for synthesizing indole-based alkaloids containing the tetrahydro-β-carboline scaffold, prevalent in many natural products and pharmaceuticals. This review highlights the advancements in synthesizing these compounds, which are crucial for drug discovery efforts due to their diverse biological properties (Rao, Maiti, & Chanda, 2017).

Biological Activities and Potential Therapeutic Applications

Bioactive Tetrahydro-β-carbolines : Tetrahydro-β-carboline (THβC) compounds are noted for their wide range of pharmacological activities. A review of synthetic THβC compounds reveals their potential as the basis for new drug development, highlighting the structure-activity relationships and biological characteristics of these compounds. This suggests the versatility of β-carboline derivatives in medicinal chemistry (Wang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids : Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for biotechnological applications. This knowledge aids in engineering microbial strains for improved industrial performance, particularly in fermentative production processes. The review discusses strategies to enhance microbial tolerance against inhibitory carboxylic acids, which could be relevant for optimizing fermentation processes involving β-carboline derivatives (Jarboe & Royce, 2013).

Mechanism of Action

Target of Action

It is known that β-carbolines, a group to which this compound belongs, often interact with various neurotransmitter receptors, including serotonin and dopamine receptors .

Mode of Action

Β-carbolines are known to have a variety of pharmacological properties . They can act as agonists or antagonists at various receptor sites, influencing neurotransmitter activity and thus potentially affecting mood, cognition, and other brain functions .

Biochemical Pathways

Β-carbolines are known to influence several biochemical pathways, particularly those involving neurotransmitters such as serotonin and dopamine . The downstream effects of these interactions can include changes in mood, cognition, and other neurological functions .

Pharmacokinetics

Β-carbolines are generally known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its potential interactions with various neurotransmitter receptors, it may influence a range of neurological functions, potentially affecting mood, cognition, and other brain functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target receptors . .

properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNWGNKMNLSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158348 | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6543-83-5 | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6543-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6543-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)